4,8-Dichloro-7-methoxyquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-7-methoxyquinoline-6-carboxamide is an organic compound with the molecular formula C11H9Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-7-methoxyquinoline-6-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-cyano-3-methoxyaniline.
Formation of Intermediate: The intermediate 6-cyano-7-methoxy-4-quinolinone is formed through a series of reactions involving heating and refluxing with appropriate reagents.
Chlorination: The intermediate is then chlorinated to form 6-cyano-7-methoxy-4-chloroquinoline.
Final Product: The final step involves the conversion of the chlorinated intermediate to this compound through a reaction with acetic acid and water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactions: Using industrial reactors to handle larger quantities of starting materials and reagents.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the substituents introduced, various derivatives of the compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of quinoline derivatives with different oxidation states.
Scientific Research Applications
4,8-Dichloro-7-methoxyquinoline-6-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-7-methoxyquinoline-6-carboxamide is primarily related to its role as an intermediate in the synthesis of Lenvatinib. Lenvatinib works by inhibiting multiple receptor tyrosine kinases (RTKs), which are involved in tumor growth and angiogenesis. The compound targets pathways such as the vascular endothelial growth factor (VEGF) pathway, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: This compound is structurally similar but lacks the additional chlorine atom at the 8th position.
4,5-Dichloro-7-methoxyquinoline-6-carboxamide: Another similar compound with chlorine atoms at different positions on the quinoline ring.
Uniqueness: 4,8-Dichloro-7-methoxyquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals like Lenvatinib.
Properties
Molecular Formula |
C11H8Cl2N2O2 |
---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
4,8-dichloro-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-10-6(11(14)16)4-5-7(12)2-3-15-9(5)8(10)13/h2-4H,1H3,(H2,14,16) |
InChI Key |
BYIFJKHDZVNJCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=CC(=C2C=C1C(=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.